Silanediol, dicyclopentyl-

Description

BenchChem offers high-quality Silanediol, dicyclopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanediol, dicyclopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

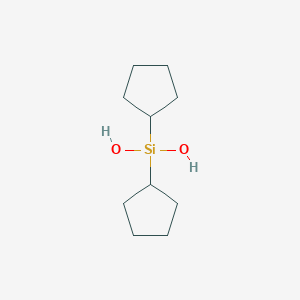

Structure

3D Structure

Properties

IUPAC Name |

dicyclopentyl(dihydroxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCJXDUBNUSNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601167 | |

| Record name | Dicyclopentylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-85-1 | |

| Record name | Dicyclopentylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of dicyclopentylsilanediol from dichlorodicyclopentylsilane"

Abstract

This technical guide provides an in-depth exploration of the synthesis of dicyclopentylsilanediol from dichlorodicyclopentylsilane. Dicyclopentylsilanediol is an organosilicon compound of significant interest due to the steric hindrance provided by its cyclopentyl groups, which enhances its stability against self-condensation.[1] This stability, coupled with the hydrogen-bonding capabilities of the silanediol moiety, makes it a valuable building block in supramolecular chemistry and a promising candidate for applications in drug development and catalysis.[1] This document details the fundamental chemical principles, a robust experimental protocol, characterization techniques, and critical safety considerations for the successful and safe synthesis of this compound.

Introduction: The Significance of Sterically Hindered Silanediols

Silanediols, characterized by a Si(OH)₂ functional group, are versatile molecules whose utility is largely dictated by the organic substituents on the silicon atom.[1] The presence of bulky groups, such as cyclopentyl rings, imparts a high degree of steric hindrance around the silicon center. This structural feature is paramount as it kinetically inhibits the intermolecular condensation reactions that are often the bane of simpler silanediols, leading to the formation of polysiloxanes. The resulting stability of dicyclopentylsilanediol allows for its isolation and utilization as a discrete molecular entity.

The two hydroxyl groups of the silanediol are capable of acting as both hydrogen bond donors and acceptors, enabling the formation of intricate supramolecular assemblies.[1] This property is being actively explored for applications in crystal engineering and materials science. Furthermore, in the realm of medicinal chemistry, silanediols are recognized as effective mimics of the tetrahedral transition state of peptide bond hydrolysis, making them attractive cores for the design of protease inhibitors.[1] The unique stereoelectronic properties of dicyclopentylsilanediol position it as a compound of considerable interest for researchers in organic synthesis, materials science, and drug discovery.[2][3][4]

The Synthetic Pathway: Hydrolysis of Dichlorodicyclopentylsilane

The most direct and widely employed method for the synthesis of dicyclopentylsilanediol is the hydrolysis of its corresponding dichlorosilane precursor, dichlorodicyclopentylsilane.[1] This reaction is a classic example of a nucleophilic substitution at a silicon center, where water molecules displace the chloride leaving groups.

Reaction Mechanism

The hydrolysis of dichlorodicyclopentylsilane proceeds through a stepwise nucleophilic substitution. The reaction is typically catalyzed by either acid or base, although neutral hydrolysis can also occur.[5]

-

Step 1: Nucleophilic Attack. A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of dichlorodicyclopentylsilane. This forms a pentacoordinate silicon intermediate.

-

Step 2: Leaving Group Departure. A chloride ion is expelled from the intermediate, and a proton is lost from the attacking water molecule, yielding a silanol intermediate (cyclopentyl(chloro)silanol).

-

Step 3: Second Hydrolysis. The process repeats, with a second water molecule attacking the silicon center of the silanol intermediate, leading to the displacement of the remaining chloride ion.

-

Step 4: Product Formation. The final loss of a proton results in the formation of dicyclopentylsilanediol.

Caption: Hydrolysis of Dichlorodicyclopentylsilane.

The bulky cyclopentyl groups play a crucial role in moderating the reaction rate and preventing uncontrolled polymerization.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step procedure for the synthesis of dicyclopentylsilanediol. Adherence to these steps is critical for achieving a high yield and purity of the final product.

Materials and Equipment

| Reagents | Equipment |

| Dichlorodicyclopentylsilane (95%+) | Three-necked round-bottom flask |

| Diethyl ether (anhydrous) | Addition funnel |

| Deionized water | Magnetic stirrer and stir bar |

| Saturated aqueous sodium bicarbonate | Ice bath |

| Anhydrous magnesium sulfate | Separatory funnel |

| Hexanes | Rotary evaporator |

| Ethyl acetate | Glassware for filtration |

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet is charged with dichlorodicyclopentylsilane (10.0 g, 44.4 mmol) and anhydrous diethyl ether (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Hydrolysis: Deionized water (50 mL) is added to the addition funnel and then added dropwise to the stirred solution of the dichlorosilane over a period of 30 minutes. A white precipitate will form. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Neutralization and Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining hydrochloric acid, followed by a wash with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a white solid.

-

Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford pure dicyclopentylsilanediol.

Expected Yield and Purity

Following this protocol, a typical yield of dicyclopentylsilanediol is in the range of 80-90%. The purity of the final product can be assessed using the characterization techniques outlined in the following section. The expected product is a white to yellow solid.[1]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized dicyclopentylsilanediol.

| Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the cyclopentyl protons and a broad singlet for the hydroxyl protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the cyclopentyl rings. |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of dicyclopentylsilanediol (200.35 g/mol ). |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Safety and Handling Precautions

The synthesis of dicyclopentylsilanediol involves the use of hazardous materials that require careful handling to ensure personal and environmental safety.[6][7]

Reagent-Specific Hazards

-

Dichlorodicyclopentylsilane: This compound is corrosive and reacts violently with water to produce hydrochloric acid gas.[6] It is also flammable.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Avoid inhalation of vapors.[6]

-

Diethyl Ether: Diethyl ether is highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

-

Hydrochloric Acid (byproduct): The hydrolysis reaction generates hydrochloric acid, which is corrosive. Neutralize acidic waste streams before disposal.

General Laboratory Safety

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment at all times.

-

In case of a spill, evacuate the area and follow established spill cleanup procedures.[8]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Drug Discovery and Development

The unique structural and chemical properties of dicyclopentylsilanediol make it a molecule of interest for the pharmaceutical industry.

-

Protease Inhibitors: As a stable transition-state analog for peptide hydrolysis, dicyclopentylsilanediol can serve as a core scaffold for the design of potent and selective protease inhibitors.[1]

-

Drug Delivery: The ability of silanediols to participate in hydrogen bonding can be exploited in the development of novel drug delivery systems, potentially enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2]

-

Catalysis in Pharmaceutical Synthesis: The silanediol moiety can act as a hydrogen bond donor catalyst in various organic transformations that are crucial in the synthesis of complex pharmaceutical intermediates.[1]

Conclusion

The synthesis of dicyclopentylsilanediol from dichlorodicyclopentylsilane via hydrolysis is a straightforward and efficient method for producing this valuable organosilicon compound. The steric bulk of the cyclopentyl groups confers significant stability, preventing self-condensation and allowing for its use as a versatile building block. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize high-purity dicyclopentylsilanediol for a wide range of applications, from fundamental studies in supramolecular chemistry to the development of novel therapeutics.

References

-

Praxair. Dichlorosilane Safety Data Sheet SDS P4587. Available from: [Link].

-

Peptideweb.com. Synthesis protocols. Available from: [Link].

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available from: [Link].

-

University of Toronto. Hydrolysis. Available from: [Link].

-

YouTube. Hydrolysis Mechanism. (2019, January 11). Available from: [Link].

-

Organic Syntheses. 10 - Organic Syntheses Procedure. Available from: [Link].

-

Organic Syntheses. 5 - Organic Syntheses Procedure. Available from: [Link].

-

Chemistry LibreTexts. 5.4: Hydrolysis Reactions. (2025, March 18). Available from: [Link].

-

Taylor & Francis. Hydrolysis reaction – Knowledge and References. Available from: [Link].

-

National Institutes of Health. Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. (2021, October 29). Available from: [Link].

-

American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. Available from: [Link].

-

National Institutes of Health. Drug Design and Discovery: Principles and Applications. (2017, February 13). Available from: [Link].

-

MDPI. Solvents to Fragments to Drugs: MD Applications in Drug Design. Available from: [Link].

-

Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link].

-

International Journal of Pharmaceuticals and Health Care Research. Predictive Biopharmaceutics. Role of In-silico models in Drug Development. (2025, October 18). Available from: [Link].

Sources

- 1. Silanediol, dicyclopentyl- | 211495-85-1 | Benchchem [benchchem.com]

- 2. Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. amp.generalair.com [amp.generalair.com]

- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

Dicyclopentylsilanediol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

Dicyclopentylsilanediol, a sterically hindered organosilicon compound, has emerged as a molecule of significant interest in both synthetic chemistry and pharmaceutical research. Its unique structural attributes, stemming from the bulky cyclopentyl groups bonded to a central silicon atom with two hydroxyl moieties, confer upon it a remarkable stability against self-condensation—a common challenge with simpler silanediols. This inherent stability, coupled with its capacity for potent hydrogen bond donation, positions dicyclopentylsilanediol as a versatile tool in catalysis and as a promising scaffold for the design of therapeutic agents. This guide provides an in-depth exploration of the physicochemical properties of dicyclopentylsilanediol, offering both established data and field-proven methodologies for its characterization. It is intended to serve as a vital resource for researchers navigating the complexities of its application, from optimizing reaction conditions to elucidating its interactions in biological systems.

Molecular and Physical Properties

Dicyclopentylsilanediol [(C₅H₉)₂Si(OH)₂] is a white to yellow solid at room temperature[1]. The presence of two cyclopentyl groups creates significant steric bulk around the silicon atom, which is a key factor in its enhanced hydrolytic stability compared to less hindered silanediols like dimethylsilanediol[1]. This stability minimizes the propensity for self-condensation to form siloxanes, making it a more reliable and manageable reagent in various applications[1].

Summary of Physicochemical Data

While a complete experimental dataset for dicyclopentylsilanediol is not fully available in the public domain, the following table summarizes the known properties. The absence of certain data points highlights opportunities for further fundamental characterization of this important molecule.

| Property | Value | Source(s) |

| CAS Number | 211495-85-1 | [1][2] |

| Molecular Formula | C₁₀H₂₀O₂Si | [1] |

| Molecular Weight | 200.35 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | 311.6 °C at 760 mmHg | [1] |

| Density | 1.06 g/cm³ | [1] |

| Refractive Index | 1.506 | [1] |

| pKa | Not reported | |

| logP | Not reported | |

| Solubility | Not quantitatively reported |

Synthesis and Structural Elucidation

The primary and most direct route to synthesizing dicyclopentylsilanediol is through the controlled hydrolysis of its corresponding dichlorosilane precursor, dichlorodicyclopentylsilane[1].

Figure 1: Synthetic pathway to dicyclopentylsilanediol.

Experimental Protocol: Synthesis of Dicyclopentylsilanediol

This protocol is a generalized procedure based on the known reactivity of dichlorosilanes. The practitioner must adhere to all laboratory safety protocols, including the use of personal protective equipment, especially when handling corrosive reagents like dichlorosilanes and the hydrochloric acid byproduct.

Materials:

-

Dichlorodicyclopentylsilane

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Sodium bicarbonate, saturated aqueous solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Inert gas (nitrogen or argon) supply

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry two-necked round-bottom flask under an inert atmosphere, dissolve dichlorodicyclopentylsilane in anhydrous THF (approximately 0.5 M solution).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add two equivalents of deionized water dropwise via an addition funnel over a period of 30 minutes. Causality: A slow, controlled addition of water is crucial to manage the exothermic reaction and to minimize the formation of oligomeric siloxane byproducts by preventing high local concentrations of water[1].

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. This step neutralizes the HCl formed during the hydrolysis.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure dicyclopentylsilanediol.

Self-Validation: The purity of the synthesized dicyclopentylsilanediol should be confirmed by ¹H and ¹³C NMR spectroscopy and by melting point analysis. The absence of a broad Si-O-Si peak in the IR spectrum is indicative of a successful hydrolysis without significant condensation.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Si-OH Protons: A broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used. In non-hydrogen bonding solvents like CDCl₃, it is expected to appear in the region of 1-3 ppm. In hydrogen-bonding solvents like DMSO-d₆, the peak will be shifted downfield.

-

Cyclopentyl Protons: A series of complex multiplets in the upfield region (approximately 1-2 ppm) corresponding to the methine and methylene protons of the two cyclopentyl rings.

¹³C NMR Spectroscopy:

-

Cyclopentyl Carbons: A set of distinct signals in the aliphatic region of the spectrum (typically 20-50 ppm) corresponding to the different carbon environments within the cyclopentyl rings.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

Si-O Stretch: A strong absorption band typically observed in the 800-1000 cm⁻¹ region.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl groups.

Acidity and Lipophilicity: Key Parameters in Drug Design

The pKa and logP of a molecule are fundamental properties that govern its behavior in biological systems, influencing its solubility, membrane permeability, and binding interactions with target proteins.

Acidity (pKa)

The hydroxyl groups of silanols are generally more acidic than their carbon-based alcohol counterparts. This increased acidity is attributed to the electropositive nature of the silicon atom. For instance, the pKa of triethylsilanol is estimated to be 13.6, whereas that of tert-butyl alcohol is around 19. While the specific pKa of dicyclopentylsilanediol has not been experimentally determined, it is expected to be in a similar range to other dialkylsilanediols.

This method relies on the change in the UV-Vis spectrum of a pH indicator in the presence of the weakly acidic silanediol.

Principle: The silanediol will protonate a basic indicator, causing a shift in its absorption spectrum. By measuring this shift across a range of silanediol concentrations, the equilibrium constant for the proton transfer can be determined, and from this, the pKa of the silanediol can be calculated.

Materials:

-

Dicyclopentylsilanediol

-

A suitable basic pH indicator (e.g., bromothymol blue)

-

A non-polar, aprotic solvent (e.g., cyclohexane)

-

Spectrophotometric grade solvent

Procedure:

-

Prepare a stock solution of the pH indicator in the chosen solvent.

-

Prepare a series of solutions with a constant concentration of the indicator and varying concentrations of dicyclopentylsilanediol.

-

Record the UV-Vis spectrum for each solution.

-

Determine the ratio of the protonated to unprotonated indicator from the absorbance at two different wavelengths.

-

Plot the logarithm of this ratio against the logarithm of the dicyclopentylsilanediol concentration. The slope of this plot will be related to the equilibrium constant of the acid-base reaction, from which the pKa can be calculated.

Figure 2: Workflow for pKa determination via UV-Vis spectrophotometry.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A calculated or experimentally determined logP for dicyclopentylsilanediol is not currently available. However, given its two hydroxyl groups and two hydrocarbon rings, it is expected to have a moderate logP value.

This is the traditional and most straightforward method for determining logP.

Materials:

-

Dicyclopentylsilanediol

-

n-Octanol, analytical grade

-

Deionized water

-

Separatory funnels

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of dicyclopentylsilanediol in the pre-saturated n-octanol.

-

Accurately measure a volume of the stock solution and an equal volume of the pre-saturated water into a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.

-

Allow the layers to separate completely.

-

Carefully separate the two layers and determine the concentration of dicyclopentylsilanediol in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of P.

Self-Validation: The experiment should be repeated with different initial concentrations of the silanediol to ensure that the calculated logP is independent of concentration. The sum of the amount of silanediol recovered from both phases should be close to the initial amount used, confirming mass balance.

Applications in Drug Development and Catalysis

The physicochemical properties of dicyclopentylsilanediol are directly relevant to its applications.

Figure 3: Relationship between the physicochemical properties of dicyclopentylsilanediol and its applications.

-

Asymmetric Catalysis: The two hydroxyl groups act as potent hydrogen bond donors, capable of activating substrates in a stereocontrolled manner. The bulky cyclopentyl groups create a well-defined chiral pocket around the silicon center, which is essential for achieving high enantioselectivity in catalytic reactions[1].

-

Drug Development: The silanediol moiety is a known transition-state analogue for the tetrahedral intermediate in peptide bond hydrolysis by proteases. This makes dicyclopentylsilanediol a valuable scaffold for the design of potent and selective protease inhibitors. Its moderate lipophilicity, which can be tuned by further functionalization, is a critical factor in achieving desirable pharmacokinetic profiles.

Conclusion

Dicyclopentylsilanediol stands as a molecule with significant untapped potential. While its fundamental physicochemical properties are not yet fully elucidated, the available data and the methodologies outlined in this guide provide a solid foundation for its further investigation and application. Its unique combination of stability, hydrogen-bonding capability, and steric bulk makes it a compelling candidate for continued research in both academic and industrial settings, particularly in the pursuit of novel catalysts and therapeutic agents. The full characterization of its properties, including a precise melting point, solubility profile, pKa, and logP, will undoubtedly accelerate its adoption and unlock new avenues for innovation.

References

-

Pharmaffiliates. Dicyclopentylsilanediol | CAS No : 211495-85-1. [Link]

Sources

"dicyclopentylsilanediol molecular structure and bonding"

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dicyclopentylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Dicyclopentylsilanediol (C₁₀H₂₀O₂Si) is an organosilicon compound distinguished by a central silicon atom bonded to two hydroxyl groups and two bulky cyclopentyl substituents.[1] This technical guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and the supramolecular assemblies it forms. We delve into the critical role of its sterically hindered configuration, which imparts significant stability against the self-condensation reactions that typically plague simpler silanols.[1] The document outlines robust methodologies for its synthesis and characterization, including detailed protocols for X-ray crystallography and NMR spectroscopy. Furthermore, we explore the compound's significance in medicinal chemistry, particularly as a scaffold for protease inhibitors, leveraging its capacity to act as a stable transition-state analog.[2] This guide is intended to serve as a foundational resource for researchers leveraging the unique chemical properties of dicyclopentylsilanediol in catalysis and drug discovery.

The Unique World of Silanediols: An Introduction

Organosilanediols, characterized by the R₂Si(OH)₂ functional group, represent a fascinating class of molecules that are silicon-based analogs of diols (carbinols). Their distinct electronic and structural properties, stemming from the silicon atom, set them apart from their carbon counterparts.

The Pillars of Stability and Reactivity: Steric Hindrance and Hydrogen Bonding

A defining characteristic of silanediols is their potent ability to act as hydrogen bond donors.[1][3] The two hydroxyl groups can engage with electronegative atoms, a feature that is fundamental to their application in catalysis and molecular recognition.[1][4][5] This hydrogen-bonding capability is often stronger and more directional than that observed in analogous carbinols, allowing for the formation of highly organized supramolecular networks.[1][6]

However, the reactivity of the silanol (Si-OH) group also makes many silanediols susceptible to self-condensation, leading to the formation of polysiloxanes. The key to isolating and utilizing monomeric silanediols lies in kinetic stabilization. This is achieved by attaching large, sterically demanding organic substituents to the silicon atom. In the case of dicyclopentylsilanediol, the two bulky cyclopentyl groups effectively shield the silicon center, dramatically increasing its stability against condensation.[1]

Significance in Modern Chemistry

The unique properties of stable silanediols have positioned them as valuable tools in several scientific domains:

-

Medicinal Chemistry : Silanediols are effective isosteres of hydrated carbonyls, which are key transition states in peptide bond hydrolysis by proteases. This makes them powerful building blocks for designing potent protease inhibitors.[2]

-

Supramolecular Chemistry : The directional nature of their hydrogen bonds allows for the predictable self-assembly of silanediols into complex, organized networks and co-crystals.[1][6][7]

-

Organocatalysis : As effective hydrogen bond donor catalysts, they can activate substrates in a variety of organic transformations, including nucleophilic additions and Diels-Alder reactions.[1][4][5]

Dicyclopentylsilanediol: A Profile

Dicyclopentylsilanediol is a white to yellow solid organosilicon compound.[1] Its structure is defined by a central silicon atom covalently bonded to two cyclopentyl rings and two hydroxyl groups.

Table 1: Core Properties of Dicyclopentylsilanediol

| Property | Value | Source |

| CAS Number | 211495-85-1 | [8][9][10] |

| Molecular Formula | C₁₀H₂₀O₂Si | [1][8][9] |

| Molecular Weight | 200.35 g/mol | [8][9] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 2 | [11] |

| Topological Polar Surface Area | 40.5 Ų | [11] |

| Rotatable Bond Count | 2 | [11] |

Molecular Structure and Intermolecular Bonding

The functionality of dicyclopentylsilanediol is a direct consequence of its three-dimensional structure and the nature of its chemical bonds.

The Tetrahedral Silicon Core

The silicon atom at the center of the molecule adopts a tetrahedral geometry, analogous to sp³-hybridized carbon. It forms four single covalent bonds: two Si-C bonds with the cyclopentyl groups and two Si-O bonds with the hydroxyl groups. The Si-C and Si-O bond lengths and the C-Si-C and O-Si-O bond angles are key parameters determined definitively by X-ray crystallography.

Supramolecular Assembly via Cooperative Hydrogen Bonding

In the solid state, and often in solution, dicyclopentylsilanediol does not exist as an isolated molecule. Instead, it engages in self-assembly through intermolecular hydrogen bonds. A common and highly stable motif is the formation of a cyclic dimer.[4][5][7] In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen on a neighboring molecule, which in turn reciprocates the interaction.

This "self-recognition" creates a unique dimeric structure with enhanced hydrogen-bonding capabilities, as the remaining external protons are effectively acidified due to this cooperative effect.[4][5][7]

Caption: Dimeric structure of dicyclopentylsilanediol via hydrogen bonding.

Synthesis and Structural Characterization

The synthesis and rigorous characterization of dicyclopentylsilanediol are essential for its application. The most common synthetic route is the hydrolysis of the corresponding dichlorosilane precursor.[1][3]

Synthetic Workflow

The synthesis begins with dichlorodicyclopentylsilane, which can be prepared from the reaction of a cyclopentyl magnesium halide (Grignard reagent) with silicon tetrachloride.[12] The subsequent hydrolysis must be carefully controlled to prevent the formation of polymeric side products.

Caption: General workflow for the synthesis of dicyclopentylsilanediol.

Experimental Protocol: Synthesis via Hydrolysis

Causality: This protocol utilizes a biphasic system (ether/water) and controlled temperature to manage the exothermic hydrolysis of dichlorodicyclopentylsilane. The ether serves to solubilize the starting material, while slow addition to water at 0°C prevents rapid, uncontrolled reaction and subsequent polymerization.

-

Preparation : Dissolve dichlorodicyclopentylsilane (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C in an ice bath.

-

Hydrolysis : Add water (excess, >10 eq) to the addition funnel. Add the water dropwise to the stirred ethereal solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HCl byproduct) and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure dicyclopentylsilanediol.

Characterization Techniques

Principle: Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14][15] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds.[16][17]

Protocol: Single Crystal Growth and Data Collection

-

Crystal Growth : Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of purified dicyclopentylsilanediol in a solvent like hexane or by vapor diffusion. This is often the rate-limiting step.[14]

-

Mounting : Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection : Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes.[16] The diffracted X-rays produce a pattern of reflections whose intensities and positions are recorded by a detector.[15]

-

Structure Solution & Refinement : The diffraction data is computationally processed to generate an electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final molecular structure.[15]

Table 2: Representative Crystallographic Data for a Silanediol Core (Note: Exact values for dicyclopentylsilanediol require experimental determination. These are typical values.)

| Parameter | Representative Value | Significance |

| Si-O Bond Length | 1.63 - 1.65 Å | Shorter and stronger than a typical C-O bond. |

| Si-C Bond Length | 1.85 - 1.88 Å | Longer than a typical C-C bond. |

| O-Si-O Bond Angle | ~107-110° | Close to the ideal tetrahedral angle. |

| C-Si-C Bond Angle | ~110-114° | Can be larger due to steric repulsion of bulky groups. |

| O-H···O H-Bond Distance | 2.7 - 2.9 Å | Indicates a strong hydrogen bonding interaction. |

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) in a molecule in solution. It is used to confirm the covalent structure and purity of the synthesized compound.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of purified dicyclopentylsilanediol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.[18]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing : Process the raw data (Fourier transform, phase, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard like TMS.[19]

Expected Spectral Features:

-

¹H NMR :

-

A broad singlet in the region of 1-4 ppm corresponding to the two exchangeable hydroxyl (-OH) protons. Its chemical shift is highly dependent on concentration and solvent.

-

A series of multiplets in the aliphatic region (~1.4-2.0 ppm) corresponding to the protons of the two cyclopentyl rings.

-

-

¹³C NMR :

-

Signals in the aliphatic region (typically 25-45 ppm) corresponding to the carbon atoms of the cyclopentyl rings. The number of distinct signals will depend on the symmetry of the rings.

-

Applications in Drug Discovery and Development

The structural features of dicyclopentylsilanediol make it a highly valuable scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors.[20][21][22]

A Mimic of the Transition State: Protease Inhibition

Many important drug targets are proteases, enzymes that cleave peptide bonds. They do so via a tetrahedral transition state involving a water molecule attacking the carbonyl carbon of the peptide bond. Silanediols are excellent, stable mimics of this unstable, hydrated transition state.[2]

By incorporating a silanediol moiety into a peptide-like backbone, it is possible to create potent and selective inhibitors that bind tightly to the active site of proteases but cannot be cleaved. This strategy has been successfully applied to develop inhibitors for metalloproteases and aspartic proteases.[2] The bulky cyclopentyl groups on dicyclopentylsilanediol can be used to probe steric pockets within an enzyme's active site, potentially enhancing binding affinity and selectivity.

Conclusion and Future Outlook

Dicyclopentylsilanediol is more than a simple organosilicon compound; it is a precisely engineered molecular tool. Its structure is a masterful balance of a reactive diol core stabilized by bulky, non-polar cyclopentyl groups. This combination provides stability, defines its supramolecular behavior through predictable hydrogen bonding, and makes it an ideal transition-state isostere for enzyme inhibition. Understanding its fundamental structure and bonding is the key to unlocking its full potential in the rational design of new catalysts, advanced materials, and next-generation therapeutics. Future research will likely focus on the asymmetric synthesis of chiral derivatives for enantioselective catalysis and the incorporation of this scaffold into larger, more complex drug candidates to target a wider range of enzymes.[23][24]

References

- Benchchem. Silanediol, dicyclopentyl- | 211495-85-1.

- Sieburth, S. Silanediols as Serine and Threonine Protease Inhibitors. Grantome.

- American Chemical Society.

- PubMed. Silanediols: A New Class of Potent Protease Inhibitors.

- Organic Letters.

- ElectronicsAndBooks.

- Supramolecular hydrogen-bonding assembly of silanediols with bifunctional heterocycles.

- NIH.

- Organic Letters. Efficient, Enantioselective Assembly of Silanediol Protease Inhibitors.

- Chemical Communications (RSC Publishing). Supramolecular hydrogen-bonding assembly of silanediols with bifunctional heterocycles.

- NIH PubMed. Efficient, enantioselective assembly of silanediol protease inhibitors.

- ChemicalBook. Silanediol, dicyclopentyl- | 211495-85-1.

- Simson Pharma Limited. Dicyclopentylsilanediol | CAS No- 211495-85-1.

- Pharmaffiliates. CAS No : 211495-85-1 | Product Name : Dicyclopentylsilanediol.

- BLD Pharm. 211495-85-1|Dicyclopentylsilanediol.

- Angene Chemical. Silanediol, dicyclopentyl-(CAS# 211495-85-1).

- X-ray Crystallography.

- NIH. X-Ray Crystallography of Chemical Compounds.

- Google P

- Wikipedia. X-ray crystallography.

- CCDC. X-ray Crystallography.

- ResearchGate. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.

- MDPI Books.

- Sci-Hub. 13C NMR spectroscopy of cyclopentenpoliols.

- Cambridge Isotope Laboratories, Inc.

- NIH.

- SFU Summit. Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance.

Sources

- 1. Silanediol, dicyclopentyl- | 211495-85-1 | Benchchem [benchchem.com]

- 2. Silanediols: A New Class of Potent Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Supramolecular hydrogen-bonding assembly of silanediols with bifunctional heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Silanediol, dicyclopentyl- | 211495-85-1 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 211495-85-1|Dicyclopentylsilanediol|BLD Pharm [bldpharm.com]

- 11. angenesci.com [angenesci.com]

- 12. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. chem.washington.edu [chem.washington.edu]

- 19. summit.sfu.ca [summit.sfu.ca]

- 20. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Efficient, enantioselective assembly of silanediol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dicyclopentylsilanediol (CAS No. 211495-85-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of therapeutic intervention is in a constant state of evolution, with an ever-present demand for novel molecular entities that can address unmet medical needs. Within this dynamic environment, organosilicon compounds have emerged as a compelling class of molecules, offering unique physicochemical properties that can be leveraged for enhanced biological activity and improved pharmacokinetic profiles. Dicyclopentylsilanediol, a sterically hindered silanediol, represents a fascinating scaffold within this class. Its structural analogy to the tetrahedral transition state of peptide bond hydrolysis positions it as a promising candidate for the design of potent enzyme inhibitors, particularly for proteases implicated in a variety of pathological processes. This guide provides a comprehensive technical overview of Dicyclopentylsilanediol, from its fundamental chemical attributes to its synthesis, mechanism of action, and practical experimental considerations. It is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of this and related organosilicon compounds in their scientific endeavors.

Core Chemical Identity and Physicochemical Properties

Dicyclopentylsilanediol, identified by the CAS number 211495-85-1, is an organosilicon compound featuring a central silicon atom bonded to two hydroxyl groups and two cyclopentyl substituents.[1] This unique structure confers notable stability and specific reactivity to the molecule.

Table 1: Chemical and Physical Properties of Dicyclopentylsilanediol

| Property | Value | Reference(s) |

| CAS Number | 211495-85-1 | [1] |

| Molecular Formula | C₁₀H₂₀O₂Si | [1] |

| Molecular Weight | 200.35 g/mol | [1] |

| IUPAC Name | Dicyclopentyl(dihydroxy)silane | [2] |

| Synonyms | Silanediol, dicyclopentyl-; 1,1-Dicyclopentylsilanediol | [3][4] |

| Appearance | White to yellow solid | [1][5] |

| Boiling Point | 311.6°C at 760 mmHg | [3] |

| Flash Point | 142.2°C | [3] |

| Density | 1.06 g/cm³ | [3] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The presence of two bulky cyclopentyl groups provides significant steric hindrance around the silicon atom. This sterically hindered configuration enhances its stability against self-condensation, a common reaction pathway for simpler silanols.[1] The two hydroxyl groups are key to its biological activity, as they can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][5]

Synthesis of Dicyclopentylsilanediol

The primary and most direct route to Dicyclopentylsilanediol is through the controlled hydrolysis of its dichlorosilane precursor, dichlorodicyclopentylsilane.[1] This reaction involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the dichlorosilane precursor and its subsequent hydrolysis.

Caption: General workflow for the synthesis of Dicyclopentylsilanediol.

Experimental Protocol: Hydrolysis of Dichlorodicyclopentylsilane

This protocol is an adaptable procedure based on the general method for silanediol synthesis.[6] Optimization of reaction conditions may be necessary.

Materials:

-

Dichlorodicyclopentylsilane

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dichlorodicyclopentylsilane in anhydrous THF. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrolysis: Cool the solution in an ice bath. Slowly add a stoichiometric amount of water (2 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to manage the exothermic reaction and prevent the formation of polymeric byproducts.

-

Neutralization: After the addition of water is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude Dicyclopentylsilanediol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous THF: Used to dissolve the nonpolar dichlorodicyclopentylsilane and to control the reaction rate.

-

Controlled Water Addition: Slow, dropwise addition at low temperature is crucial to minimize the exothermic reaction and prevent the rapid formation of siloxane polymers.

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture.

-

Sodium Bicarbonate Quench: Neutralizes the HCl byproduct, which can catalyze the condensation of the silanediol product.

Mechanism of Action: A Focus on Protease Inhibition

Silanediols are recognized as effective mimics of the tetrahedral transition state of peptide bond hydrolysis, making them promising candidates for the development of protease inhibitors.[1][5]

Transition-State Analogy

Proteases catalyze the hydrolysis of peptide bonds through a mechanism that involves the formation of a transient, high-energy tetrahedral intermediate. The geometry of the silanediol functional group, with its tetrahedral silicon atom and two hydroxyl groups, closely resembles this transition state. This structural mimicry allows silanediols to bind tightly to the active site of a protease, acting as competitive inhibitors.

Interaction with Metalloproteases

For metalloproteases, such as angiotensin-converting enzyme (ACE), the inhibitory mechanism of silanediols is believed to involve the chelation of the active site metal ion (typically zinc).[5] The two hydroxyl groups of the silanediol can coordinate with the zinc ion, displacing the water molecule that is essential for catalysis. This strong interaction contributes to the high inhibitory potency of some silanediol-based inhibitors.

Caption: Proposed mechanism of metalloprotease inhibition by Dicyclopentylsilanediol.

Potential Biological Activities and In Vitro Evaluation

Beyond its potential as a protease inhibitor, Dicyclopentylsilanediol has been noted to exhibit cytotoxic effects on certain cell types, which warrants further investigation for potential anticancer applications.[1]

Experimental Protocol: In Vitro Protease Inhibition Assay

This is a general protocol that can be adapted to assess the inhibitory activity of Dicyclopentylsilanediol against a specific protease.

Materials:

-

Target protease

-

Fluorogenic or chromogenic substrate for the target protease

-

Assay buffer (specific to the protease)

-

Dicyclopentylsilanediol

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Dicyclopentylsilanediol in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of each inhibitor dilution.

-

Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (substrate only).

-

Add the enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the fluorescence or absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for evaluating the cytotoxic effects of Dicyclopentylsilanediol on a chosen cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dicyclopentylsilanediol

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Compound Treatment: Prepare serial dilutions of Dicyclopentylsilanediol in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity. Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Analytical Characterization

The purity and identity of Dicyclopentylsilanediol should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The spectra would be expected to show signals corresponding to the cyclopentyl rings and the hydroxyl protons.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of Dicyclopentylsilanediol. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling Dicyclopentylsilanediol.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is 2-8°C.[4]

-

Toxicity: The toxicological properties of Dicyclopentylsilanediol have not been thoroughly investigated.[6] However, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It is harmful if swallowed.[7] For research use only, not for human or veterinary use.[2]

Conclusion and Future Perspectives

Dicyclopentylsilanediol presents a compelling starting point for the exploration of novel therapeutic agents, particularly in the realm of enzyme inhibition. Its unique structural features, combining the reactivity of a silanediol with the steric bulk of cyclopentyl groups, offer a rich scaffold for further chemical modification and optimization. The protocols and information provided in this guide are intended to facilitate further research into the biological activities and potential applications of this and other organosilicon compounds. Future studies should focus on elucidating its specific enzyme targets, understanding its detailed mechanism of action at a molecular level, and exploring its pharmacokinetic and pharmacodynamic properties in preclinical models. The continued investigation of such novel chemical entities is paramount to the advancement of drug discovery and the development of next-generation therapeutics.

References

- Angene Chemical. (2021).

- LookChem. (n.d.). Cas 211495-85-1, Silanediol, dicyclopentyl-.

- Angene Chemical. (n.d.). Silanediol, dicyclopentyl-(CAS# 211495-85-1).

- Ambeed. (n.d.). 211495-85-1 | Dicyclopentylsilanediol.

- Benchchem. (n.d.). Silanediol, dicyclopentyl- | 211495-85-1.

- Sigma-Aldrich. (n.d.). SILANEDIOL, DICYCLOPENTYL- | 211495-85-1.

- Pharmaffiliates. (n.d.). CAS No : 211495-85-1 | Product Name : Dicyclopentylsilanediol.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. novachem.com [novachem.com]

- 3. braskem.com.br [braskem.com.br]

- 4. Serine Protease Inhibition by a Silanediol Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silanediol, dicyclopentyl- | 211495-85-1 | Benchchem [benchchem.com]

- 7. content.labscoop.com [content.labscoop.com]

Dicyclopentylsilanediol: A Comprehensive Guide to Stability and Self-Condensation

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Dicyclopentylsilanediol (C₁₀H₂₀O₂Si) is an organosilicon compound distinguished by a silicon atom bonded to two hydroxyl groups and two bulky cyclopentyl substituents.[1] This unique structure confers significant steric hindrance, which enhances its stability against the self-condensation reactions that are characteristic of many simpler silanols.[1] This guide provides a comprehensive technical overview of the factors governing the stability of dicyclopentylsilanediol and the mechanisms and kinetics of its self-condensation. It is intended for researchers, medicinal chemists, and drug development professionals who utilize silanediols as protease inhibitor scaffolds, hydrogen bond donor catalysts, or building blocks for advanced materials.[1][2]

Introduction: The Structural Significance of Dicyclopentylsilanediol

Silanediols, characterized by the Si(OH)₂ functional group, are of considerable interest in medicinal and materials chemistry. Their ability to form strong, directional hydrogen bonds makes them effective mimics of the tetrahedral transition state of peptide bond hydrolysis, rendering them valuable cores for protease inhibitors.[1] Furthermore, this hydrogen-bonding capability allows them to function as catalysts and to self-assemble into complex supramolecular structures.[1][2]

Among silanediols, dicyclopentylsilanediol stands out. The two cyclopentyl groups attached to the silicon atom are sterically demanding, creating a crowded environment around the reactive hydroxyl groups. This steric shielding is the primary reason for its enhanced stability compared to less hindered analogues like dimethylsilanediol.[1] This increased stability simplifies handling, purification, and integration into more complex molecules, such as dipeptide mimics.[1]

Caption: Catalytic mechanisms for silanediol self-condensation.

Kinetics

The kinetics of silanol condensation are complex and depend heavily on the specific reaction conditions.

-

Reaction Order: Studies on similar silanols have shown that the initial condensation step is often second-order with respect to the silanol concentration. [3][4]This implies a bimolecular rate-determining step, consistent with the mechanisms described above.

-

Rate Decrease: As condensation proceeds, the rate often decreases. This is because the reactivity of the terminal OH groups on the newly formed oligomers is lower than that of the monomeric silanediol. [3]* Monitoring: The progress of condensation can be monitored using various analytical techniques. 29Si NMR spectroscopy is particularly powerful, as the chemical shift is sensitive to the number of siloxane bridges attached to the silicon atom. [5][6]Size Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution of the resulting oligomers. [5][7]

Experimental Protocol: Monitoring Self-Condensation by 29Si NMR

This protocol provides a framework for studying the thermal self-condensation of dicyclopentylsilanediol.

Objective: To quantify the rate of monomer consumption and oligomer formation at a constant temperature.

Materials:

-

Dicyclopentylsilanediol (high purity)

-

Anhydrous deuterated solvent (e.g., C₆D₆ or Toluene-d8)

-

NMR tubes with sealable caps

-

Heating block or oil bath with precise temperature control

-

NMR Spectrometer (equipped for 29Si detection)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of dicyclopentylsilanediol into a vial.

-

Add a precise volume of the deuterated solvent to achieve a target concentration (e.g., 0.1 M). Ensure complete dissolution.

-

Transfer an aliquot of the solution (e.g., 0.6 mL) into an NMR tube.

-

-

Initial Measurement (t=0):

-

Acquire an initial 29Si NMR spectrum at room temperature before heating. This spectrum will serve as the baseline, showing only the signal for the monomeric diol. Use inverse-gated decoupling to obtain quantitative data. [8]

-

-

Thermal Condensation:

-

Place the sealed NMR tube into the heating block pre-set to the desired temperature (e.g., 120°C). Start a timer.

-

-

Time-Course Monitoring:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully remove the NMR tube from the heating block and cool it rapidly to room temperature to quench the reaction.

-

Acquire a 29Si NMR spectrum under the same conditions as the initial measurement.

-

Return the sample to the heating block to continue the reaction.

-

-

Data Analysis:

-

Process all NMR spectra identically.

-

Integrate the signal corresponding to the dicyclopentylsilanediol monomer and any new signals that appear, which correspond to the end-groups, middle-groups, and other species of the resulting oligomers.

-

Calculate the percentage of remaining monomer at each time point relative to the initial integral at t=0.

-

Plot the monomer content as a function of time to determine the condensation kinetics. [5][7]

-

Caption: Workflow for monitoring silanediol condensation via NMR.

Conclusion for the Drug Development Professional

Dicyclopentylsilanediol offers a unique combination of steric stability and functional reactivity, making it a valuable scaffold in modern drug discovery. [1][9][10]Its enhanced resistance to premature self-condensation allows for more controlled and predictable synthetic manipulations. However, this stability is not absolute. Researchers must remain vigilant of the reaction environment, as conditions of non-neutral pH, elevated temperature, and the choice of solvent can readily promote oligomerization. A thorough understanding of these principles is paramount to leveraging the full potential of dicyclopentylsilanediol in the rational design of novel therapeutics and advanced materials.

References

- Silanediol, dicyclopentyl- | 211495-85-1. (n.d.). Benchchem.

- Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. (n.d.). Wiley Online Library.

- The Chemistry of Organo Silanetriols. (2025). ResearchGate.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC.

- Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (n.d.). PMC.

- Kinetic analysis of organosilane hydrolysis and condensation. (2025). ResearchGate.

- Kinetics of the polycondensation of dimethylsilanediol. (n.d.). Sci-Hub.

- Dicyclopentylsilanediol | CAS No- 211495-85-1. (n.d.). Simson Pharma Limited.

- Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. (n.d.). ResearchGate.

- Monitoring of the Degree of Condensation in Alkoxysiloxane Layers by NIR Reflection Spectroscopy. (2025). ResearchGate.

- Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (n.d.). MDPI.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). MDPI.

- Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. (2024). Semantic Scholar.

- Drug Design and Discovery: Principles and Applications. (2017). PMC.

- Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI.

Sources

- 1. Silanediol, dicyclopentyl- | 211495-85-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Kinetics of the polycondensation of dimethylsilanediol / Journal of Polymer Science, 1962 [sci-hub.ru]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: The Emergence of Silanediols in Molecular Recognition

An In-depth Technical Guide to the Hydrogen Bond Donor Capabilities of Silanediols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular design, the strategic incorporation of silicon in place of carbon is a burgeoning field, offering novel avenues for modulating physicochemical and biological properties.[1][2] Among the organosilicon compounds, silanediols—geminal dihydroxysilanes—have garnered significant attention for their unique hydrogen bonding capabilities, which starkly contrast with their carbon-based analogues, the geminal diols.[3][4] This guide provides a comprehensive exploration of the fundamental principles governing the hydrogen bond donor capacity of silanediols, their experimental characterization, and their burgeoning applications in catalysis and medicinal chemistry.

Beyond Carbon: The Unique Physicochemical Properties of Silicon

Silicon's position below carbon in the periodic table gives rise to distinct properties that can be leveraged in drug design and materials science.[1][5] The larger atomic radius and lower electronegativity of silicon compared to carbon, along with the ability of silicon to utilize its d-orbitals, lead to longer and more polarized bonds. These fundamental differences manifest in altered molecular geometries, electronic distributions, and ultimately, reactivity and intermolecular interactions.

Silanediols vs. Carbon Diols: A Tale of Two Diols

While geminal diols are typically unstable and readily dehydrate to form carbonyl compounds, silanediols can be synthesized as stable, isolable molecules, provided there is sufficient steric hindrance around the silicon atom to prevent intermolecular condensation to form siloxanes.[3][6] The key distinction lies in their hydrogen bonding capabilities. The Si-O bond is more polarized than the C-O bond, and the Si-OH proton is consequently more acidic. This enhanced acidity makes silanediols significantly stronger hydrogen bond donors than their carbon counterparts.[3]

Scope and Purpose of this Guide

This technical guide is intended for researchers, scientists, and drug development professionals interested in harnessing the unique properties of silanediols. It will delve into the theoretical underpinnings of their enhanced hydrogen bond donor capabilities, provide an overview of the key experimental techniques used for their characterization, and showcase their application in the design of novel catalysts and enzyme inhibitors.

The Nature of the Silanediol Hydrogen Bond

The remarkable hydrogen bond donor capacity of silanediols stems from a combination of their inherent electronic properties and their propensity for cooperative interactions.

Enhanced Acidity and Donating Capacity: A Theoretical Perspective

Computational studies have corroborated experimental findings, indicating that the protons of the hydroxyl groups in silanediols are more acidic than those in corresponding carbon-based diols.[4][7] This increased acidity is a direct consequence of the greater electronegativity difference between silicon and oxygen compared to carbon and oxygen, which leads to a more polarized O-H bond and a more electropositive proton. This heightened acidity translates to a greater propensity to donate a hydrogen bond.

Cooperative Hydrogen Bonding: The Power of Self-Association

A defining feature of silanediols is their ability to self-associate through cooperative hydrogen bonding, forming unique dimeric structures.[7][8] This self-recognition enhances their hydrogen bonding capabilities, a phenomenon not commonly observed with most organic catalysts.[7] This cooperative effect, termed "SiOH-acidification," can enhance the acidity of the SiOH group by 1-2 pKa units upon dimer formation.[7] This dimerization is crucial for their catalytic activity, creating a more organized and potent hydrogen-bonding entity.[7][9]

Caption: Cooperative hydrogen bonding in a silanediol dimer.

Structural Evidence: Insights from X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in elucidating the hydrogen bonding patterns of silanediols in the solid state.[10][11][12] These studies provide precise measurements of bond lengths and angles, offering direct evidence of their hydrogen bond donor capabilities. For instance, crystal structures of silanediols co-crystallized with hydrogen bond acceptors, such as acetone or diethyl ether, reveal shorter O-H···O distances compared to analogous complexes with carbon diols.[13] The hydrogen bond distances in these complexes typically range from 1.80 to 2.05 Å.[7][13]

| Compound | Hydrogen Bond Acceptor | O-H···O Distance (Å) | Reference |

| Fenchole-based silanediol | Acetone | 1.88(3) - 2.05(2) | [13] |

| Mesityl-substituted silanediol | Diethyl ether | 1.80 - 1.96 | [7] |

| Di-tert-butylsilanediol | Self-associated dimer | 1.95 (average) | [7] |

Spectroscopic Characterization: NMR and IR Signatures of Hydrogen Bonding

NMR Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the Si-OH proton is highly sensitive to its electronic environment.[14][15][16][17] Upon formation of a hydrogen bond, the proton becomes deshielded, resulting in a downfield shift of its resonance. NMR titration experiments, where a hydrogen bond acceptor is incrementally added to a solution of the silanediol, can be used to determine the association constant of the interaction.[18][19]

IR Spectroscopy: Infrared (IR) spectroscopy provides another means of probing hydrogen bonding. The stretching frequency of the O-H bond (ν(O-H)) is sensitive to its involvement in a hydrogen bond.[20][21][22][23][24] Free, non-hydrogen-bonded Si-OH groups typically exhibit a sharp absorption band around 3700-3600 cm⁻¹. Upon hydrogen bond formation, this band broadens and shifts to a lower frequency (redshift), with the magnitude of the shift correlating with the strength of the hydrogen bond.

Silanediols in Action: Applications Driven by Hydrogen Bonding

The potent hydrogen bond donor capabilities of silanediols have been exploited in various fields, most notably in organocatalysis and medicinal chemistry.

Organocatalysis: Activating Electrophiles through Dual Hydrogen Bonds

Silanediols have emerged as a new class of hydrogen bond donor catalysts.[25][26] They can activate electrophiles, such as nitroalkenes, by forming a dual hydrogen bond with the nitro group, thereby lowering the LUMO of the electrophile and facilitating nucleophilic attack.[25] The cooperative hydrogen bonding of silanediol dimers is believed to be the key to their catalytic efficacy.[7]

Caption: Silanediol-catalyzed activation of a nitroalkene.

Medicinal Chemistry: Silanediols as Potent Enzyme Inhibitors

The ability of silanediols to act as potent hydrogen bond donors has made them attractive scaffolds for the design of enzyme inhibitors, particularly for metalloproteases.[1][27][28]

In the catalytic mechanism of many proteases, a tetrahedral intermediate is formed during peptide bond hydrolysis. The geometry and hydrogen bonding pattern of a silanediol can mimic this transient, high-energy state. By presenting two hydroxyl groups in a tetrahedral arrangement, a silanediol can form strong hydrogen bonds with key residues in the enzyme's active site, leading to potent inhibition.[1]

Silanediol-containing peptide analogues have been successfully developed as inhibitors of angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension.[6][29][30] Four stereoisomers of a Phe-Ala silanediol dipeptide mimic were synthesized and evaluated as ACE inhibitors. The most potent of these diastereomers exhibited an IC₅₀ value of 3.8 nM, demonstrating the potential of silanediols in the design of highly effective enzyme inhibitors.[29][30] The inhibitory activity of three of the silanediol diastereomers closely mirrored that of the corresponding ketone-based inhibitors, while the fourth showed unexpectedly high inhibition, suggesting a different binding mode.[29][30]

Materials Science: Building Blocks for Supramolecular Assemblies

The strong and directional nature of the hydrogen bonds formed by silanediols makes them valuable building blocks for the construction of well-defined supramolecular architectures in materials science.[31] Their propensity for self-assembly can be harnessed to create ordered networks in the solid state, which can influence the macroscopic properties of the resulting materials.[10]

Experimental Protocols for the Synthesis and Analysis of Silanediols

The practical application of silanediols necessitates robust synthetic and analytical methodologies.

Synthesis of Stable Silanediols: A Step-by-Step Guide

The synthesis of stable silanediols typically involves the hydrolysis of the corresponding dichlorosilanes or dialkoxysilanes.[13][32] The key to isolating the monomeric silanediol is the use of bulky substituents on the silicon atom to prevent intermolecular condensation.

General Protocol for the Hydrolysis of a Dichlorosilane:

-

Dissolution: Dissolve the dichlorosilane precursor in a suitable organic solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Hydrolysis: Slowly add a stoichiometric amount of water, often in a mixture with a mild base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-